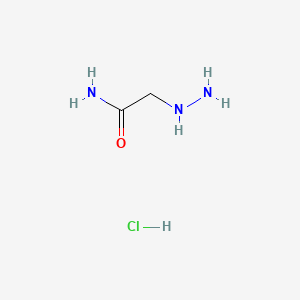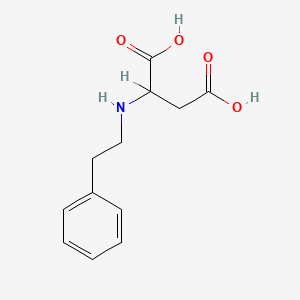
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the mechanism of the reaction.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. X-ray crystallography might also be used if the compound forms crystals.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Applications De Recherche Scientifique
-
4-methylphenylmethanaminium bromide hemihydrate (4MMBH)
- Field : Materials Science
- Application : This compound is used in the creation of new semiorganic crystals for laser applications .
- Method : The crystals are grown by reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water in a 1:1 molar ratio .
- Results : The resulting crystal has a lower cut-off wavelength of 260 nm and is transparent from 260 to 1100 nm. The third-order nonlinear susceptibility χ(3) value is found to be 3.15758×10−5 esu .
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol
- Field : Organic Chemistry
- Application : These compounds are synthesized via the Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The compounds are synthesized through the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
- Results : The resulting compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or further studies to better understand its properties or mechanism of action.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more information. Please note that while I strive to provide accurate and up-to-date information, my responses should not be used as a replacement for professional advice or consultation. Always refer to relevant safety data sheets and consult with a knowledgeable professional for specific situations.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-4-11-12(15-13(14)16-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWRBLVPZXIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355398 | |
| Record name | 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
CAS RN |
433254-87-6 | |
| Record name | 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)












![1-[2-(2-Phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B1615823.png)